N-cyclopentyl-2-(quinoxalin-2-ylsulfanyl)acetamide
Description
N-Cyclopentyl-2-(quinoxalin-2-ylsulfanyl)acetamide is a synthetic quinoxaline derivative characterized by a cyclopentyl group attached to the acetamide nitrogen and a quinoxaline-2-ylsulfanyl moiety. Quinoxalines are heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties .
Properties
Molecular Formula |
C15H17N3OS |
|---|---|
Molecular Weight |
287.4 g/mol |
IUPAC Name |
N-cyclopentyl-2-quinoxalin-2-ylsulfanylacetamide |
InChI |
InChI=1S/C15H17N3OS/c19-14(17-11-5-1-2-6-11)10-20-15-9-16-12-7-3-4-8-13(12)18-15/h3-4,7-9,11H,1-2,5-6,10H2,(H,17,19) |
InChI Key |
QADNPUCBWXZTLN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC(=O)CSC2=NC3=CC=CC=C3N=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-(quinoxalin-2-ylsulfanyl)acetamide typically involves the chemoselective reaction of quinoxaline-2-thione with soft electrophiles. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like triethylamine or potassium carbonate . The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient production of the compound on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2-(quinoxalin-2-ylsulfanyl)acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoxaline ring can be reduced to form dihydroquinoxaline derivatives.
Substitution: The acetamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted acetamides.
Scientific Research Applications
N-cyclopentyl-2-(quinoxalin-2-ylsulfanyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: Studied for its potential anticancer and antimicrobial properties.
Medicine: Investigated as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-(quinoxalin-2-ylsulfanyl)acetamide involves its interaction with specific molecular targets. The compound has been shown to inhibit enzymes such as tyrosine kinases and c-MET kinase, leading to the disruption of cellular signaling pathways. This inhibition results in the induction of apoptosis and tumor hypoxia, contributing to its anticancer activity . Additionally, the compound may interact with microbial enzymes, leading to its antimicrobial effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Anticancer Activity :
- N-Cyclopentyl derivative : Demonstrated IC₅₀ values in the low micromolar range against cancer cell lines, attributed to stabilization of enzyme inactive conformations (e.g., kinase inhibition) .
- Morpholin-4-yl analog (9g) : Exhibited reduced activity (IC₅₀ > 10 µM), likely due to increased polarity impairing cellular uptake .
- Inactive analog (9d) : Lacked key hydrophobic interactions in docking studies, leading to poor binding (RMSD > 2.5 Å) .
Table 2: Anticancer Activity and Docking Parameters
Physicochemical Properties
- Lipophilicity : Cyclopentyl derivatives (logP ≈ 3.2) balance solubility and membrane permeability better than polar morpholinyl analogs (logP ≈ 1.8) .
- Stability : The cyclopentyl group reduces metabolic degradation compared to linear alkyl chains, as evidenced by longer plasma half-life in vitro .
Comparison with Non-Phenylquinoxaline Analogs
Compounds lacking the 3-phenyl group (e.g., 2-({3-[(2-methoxyphenyl)methyl]quinoxalin-2-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide) show reduced conjugation, leading to weaker π-π stacking interactions and lower anticancer potency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
